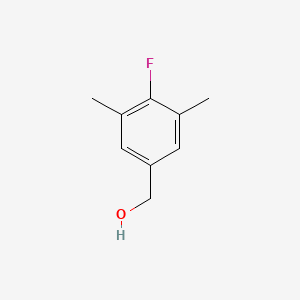

4-Fluoro-3,5-dimethylbenzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

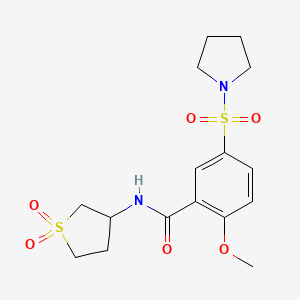

4-Fluoro-3,5-dimethylbenzyl alcohol, also known as (4-fluoro-3,5-dimethylphenyl)methanol, is a chemical compound with the CAS Number: 886501-76-4 . It has a molecular weight of 154.18 and is typically in solid form .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3,5-dimethylbenzyl alcohol is1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 . This indicates that the compound has a benzyl alcohol group with fluorine and methyl groups attached to the benzene ring. Physical And Chemical Properties Analysis

4-Fluoro-3,5-dimethylbenzyl alcohol is a solid at ambient temperature . It has a molecular weight of 154.18 .Wissenschaftliche Forschungsanwendungen

Protease Sensing and Fluorogenic Probes

4-Fluoro-3,5-dimethylbenzyl alcohol derivatives have been explored for their potential in developing protease-sensitive fluorogenic probes. These probes can undergo enzyme-initiated domino reactions, releasing parent phenol-based fluorophores, which are valuable for sensing applications such as detecting caspase-3 protease, a key mediator of apoptosis in mammalian cells (Richard et al., 2008).

Fluorescent Solvatochromic Dyes

The compound's derivatives have also been prepared as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which is correlated with solvent polarity. This property makes them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).

Redox Metabolism Imaging

A new fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD) was developed using a derivative of 4-Fluoro-3,5-dimethylbenzyl alcohol. This substrate is non-fluorescent as a ketone but exhibits high fluorescence as an alcohol, making it a valuable tool for redox metabolism imaging, especially for enzymes implicated in androgen deactivation and neurosteroid activation (Yee, Balšánek, & Sames, 2004).

Alcohol Protecting Group

The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a derivative of 4-Fluoro-3,5-dimethylbenzyl alcohol, has been introduced as a new protecting group for alcohols. This group is fully orthogonal with the p-methoxybenzyl group and can be removed under desilylation conditions, showing promise in the synthesis of complex organic molecules (Crich, Li, & Shirai, 2009).

Fluorescence Imaging Enhancement

Derivatives of 4-Fluoro-3,5-dimethylbenzyl alcohol have been used to mitigate unwanted photophysical processes like blinking and photobleaching in organic fluorophores. This enhancement is crucial for applications in single-molecule fluorescence and fluorescence resonance energy transfer (FRET) imaging, where stable fluorescence is necessary (Dave et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-fluoro-3,5-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVQFZNSWAQOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3,5-dimethylbenzyl alcohol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2732543.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732552.png)

![3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2732555.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)

![7-[(2,6-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2732564.png)

![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2732565.png)

![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)